molecular formula C16H14N4O2S B2444794 N-(3-methylpyridin-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide CAS No. 1257548-79-0

N-(3-methylpyridin-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Cat. No.: B2444794
CAS No.: 1257548-79-0
M. Wt: 326.37
InChI Key: SOLWZGBPVZKUJB-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a hybrid structure incorporating pyridine, pyrimidinone, and thiophene rings, a design strategy frequently employed in the development of targeted cancer therapies. Compounds with these heterocyclic scaffolds have demonstrated potential as kinase inhibitors, particularly targeting key receptors involved in cancer cell proliferation and tumor angiogenesis . Specifically, molecular frameworks combining pyridine and pyrimidine rings are investigated as potential dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) . Inhibiting these parallel pathways can disrupt critical processes for cancer survival: EGFR inhibition directly hampers cancer cell proliferation and survival, while VEGFR-2 inhibition blocks the formation of new blood vessels that feed tumors (angiogenesis) . The inclusion of the thiophene moiety is a common pharmacophoric feature intended to interact with hydrophobic regions within the enzyme's active site . This compound is intended for research applications only, specifically for in vitro biological screening, hit-to-lead optimization studies, and investigating the structure-activity relationships of multi-kinase inhibitors. Researchers can use it to explore its mechanism of action, binding affinity, and inhibitory potency against specific cancer targets. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-4-2-6-17-16(11)19-14(21)9-20-10-18-12(8-15(20)22)13-5-3-7-23-13/h2-8,10H,9H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLWZGBPVZKUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylpyridin-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

N 3 methylpyridin 2 yl 2 6 oxo 4 thiophen 2 yl pyrimidin 1 6H yl acetamide\text{N 3 methylpyridin 2 yl 2 6 oxo 4 thiophen 2 yl pyrimidin 1 6H yl acetamide}

This structure features a pyridine ring, a thiophene moiety, and a pyrimidine core, which are known to contribute to various biological activities.

Biological Activity Overview

  • Anticancer Properties :
    • Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar scaffolds have shown selective inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines, such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, it targets the microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammation and cancer progression. Compounds with similar structures demonstrated low micromolar IC50 values against mPGES-1, indicating their potential as therapeutic agents in inflammatory diseases .
  • Mechanisms of Action :
    • The proposed mechanisms include cell cycle arrest and apoptosis induction. For example, certain derivatives were shown to cause G0/G1 phase arrest at 24 hours of exposure, leading to an increase in the subG0/G1 fraction over longer exposure times, suggesting a necrotic or apoptotic effect .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various pyrimidine derivatives on breast cancer cell lines, this compound demonstrated significant cytotoxicity compared to standard treatments like doxorubicin. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway, marked by increased caspase activity and PARP cleavage .

Case Study 2: Enzyme Inhibition

Research focused on mPGES-1 inhibitors revealed that compounds structurally related to this compound exhibited promising inhibitory effects. These compounds were shown to selectively inhibit PGE2 production in inflammatory conditions without affecting other prostanoids, thereby minimizing side effects associated with traditional COX inhibitors .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Mechanism of Action
AnticancerA549 (lung cancer)5.0Induction of apoptosis
AnticancerMDA-MB-231 (breast cancer)3.5Cell cycle arrest
Enzyme InhibitionmPGES-10.5Selective inhibition of PGE2 production

Q & A

Q. What are the recommended synthetic routes for N-(3-methylpyridin-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrimidinone core via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions .
  • Step 2 : Functionalization with thiophene at the 4-position using Suzuki-Miyaura coupling or nucleophilic substitution, depending on precursor availability .
  • Step 3 : Introduction of the 3-methylpyridin-2-yl acetamide moiety via alkylation or amidation reactions. For example, coupling 2-chloroacetamide derivatives with 3-methylpyridin-2-amine in the presence of NaH or K₂CO₃ in DMF .
    Key Parameters :
  • Temperature control (60–100°C) to avoid side reactions.
  • Catalysts: Pd(PPh₃)₄ for cross-coupling steps .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Peaks for thiophene (δ 6.8–7.5 ppm), pyrimidinone carbonyl (δ ~165 ppm), and acetamide NH (δ ~10 ppm) .
    • Mass Spectrometry : Molecular ion peak (M+H⁺) matching the theoretical molecular weight (e.g., m/z ~340 for analogs) .
  • X-ray Crystallography : For unambiguous confirmation, SHELX software is used to refine crystal structures, though this requires high-purity single crystals .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrimidinone derivatives?

  • Case Study : Analogous compounds with thiophene substituents show variability in antimicrobial IC₅₀ values (e.g., 0.22–10 μM). Contradictions arise due to:
    • Assay Conditions : Variations in bacterial strains, media pH, or incubation time .
    • Compound Purity : Impurities ≥5% (e.g., unreacted precursors) skew activity results; HPLC purity ≥98% is critical .
  • Resolution : Standardize assays using CLSI guidelines and validate purity via orthogonal methods (NMR + LC-MS) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., EGFR kinase). Parameters:
    • Grid box centered on ATP-binding site, 20 ų.
    • Scoring functions evaluate hydrogen bonds (e.g., pyrimidinone O with Lys721) and hydrophobic contacts (thiophene with Phe723) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-target complexes. RMSD ≤2 Å indicates stable binding .

Q. What methodological approaches elucidate structure-activity relationships (SAR) for this compound?

  • Core Modifications : Compare analogs with furan vs. thiophene at the 4-position. Thiophene enhances π-π stacking, increasing kinase inhibition by ~30% .
  • Substituent Effects :
    • 3-Methylpyridin-2-yl : Improves solubility (logP reduction by 0.5) vs. phenyl derivatives, confirmed by shake-flask method .
    • Acetamide Linker : Replacing with sulfonamide reduces cytotoxicity (IC₅₀ increases from 1.2 μM to >10 μM in MCF-7 cells) .

Methodological Challenges

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : PdCl₂(dppf) increases Suzuki coupling yields to ~85% vs. ~60% with Pd(OAc)₂ .
  • Solvent Optimization : DMF/water (4:1) reduces byproduct formation during amidation vs. pure DMF .
  • Scale-up Risks : Exothermic amidation steps require jacketed reactors with precise temperature control (±2°C) .

Q. What techniques characterize metabolic stability in preclinical studies?

  • In Vitro Microsomal Assays : Incubate with rat liver microsomes (RLM) and NADPH. LC-MS/MS quantifies parent compound depletion (t₁/₂ ~45 min suggests moderate stability) .
  • CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess competitive inhibition (IC₅₀ <1 μM indicates high risk) .

Future Research Directions

  • Target Identification : Use CRISPR-Cas9 screens to identify genes essential for compound efficacy (e.g., DNA-PK for anticancer activity) .
  • Formulation Studies : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility (currently <0.1 mg/mL) .
  • Toxicogenomics : RNA-seq of treated hepatocytes to predict off-target effects (e.g., Nrf2 pathway activation) .

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